BAY-85-8501 is a selective and potent inhibitor of human neutrophil elastase, a serine protease implicated in various pulmonary diseases. This compound has gained attention for its ability to modulate inflammatory responses and has been evaluated for safety and efficacy in clinical trials, particularly for conditions such as non-cystic fibrosis bronchiectasis. The compound is characterized by its high potency, with an inhibitory constant (IC50) of approximately 0.065 nanomolar against human neutrophil elastase, indicating its potential as a therapeutic agent in respiratory conditions associated with excessive elastase activity .
BAY-85-8501 was developed through a collaboration between researchers focused on the design of inhibitors targeting human neutrophil elastase. Its synthesis and characterization have been documented in various studies, highlighting its efficacy and potential applications in treating pulmonary diseases . The compound is cataloged under CAS number 1161921-82-9 and is available from several chemical suppliers for research purposes .
BAY-85-8501 belongs to the class of dihydropyrimidone compounds, which are known for their biological activity as enzyme inhibitors. Specifically, it acts as a serine protease inhibitor, targeting human neutrophil elastase, which plays a crucial role in the inflammatory response and tissue remodeling processes .
The synthesis of BAY-85-8501 involves several key steps, primarily utilizing methods such as acylation and condensation reactions. The initial approach involved transforming carboxylic acids into acyl chlorides using thionyl chloride, followed by reaction with sulfonic anilines to yield the desired amide derivatives.
The synthesis was optimized to avoid low yields typically encountered with direct condensation methods. Instead, the use of acyl chlorides significantly improved the efficiency of product formation .
BAY-85-8501's molecular structure can be represented by its chemical formula and specific molecular characteristics.
The compound features a dihydropyrimidone core structure with specific substituents that enhance its binding affinity to human neutrophil elastase.
BAY-85-8501 undergoes specific chemical reactions primarily related to its interaction with human neutrophil elastase.
The primary reaction involves the binding of BAY-85-8501 to the active site of human neutrophil elastase, inhibiting its proteolytic activity. This inhibition can be quantified by measuring changes in enzyme activity in the presence of varying concentrations of BAY-85-8501.
The IC50 value indicates that very low concentrations of BAY-85-8501 are sufficient to inhibit enzyme activity effectively, showcasing its potency as an inhibitor .
The mechanism through which BAY-85-8501 exerts its effects involves competitive inhibition at the active site of human neutrophil elastase.
Studies have shown that BAY-85-8501 effectively reduces elastase activity in vitro, supporting its potential therapeutic applications .
BAY-85-8501 exhibits distinct physical and chemical properties that contribute to its functionality as an inhibitor.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the purity and structural integrity of BAY-85-8501 during synthesis .
BAY-85-8501 has several scientific applications primarily focused on its role as an inhibitor of human neutrophil elastase.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2